Diethyl trisulfide

Description

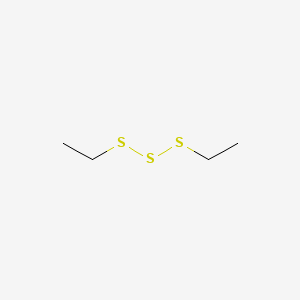

Structure

3D Structure

Properties

IUPAC Name |

(ethyltrisulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S3/c1-3-5-7-6-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMRTBDRQRSNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063097 | |

| Record name | Trisulfide, diethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless or pale yellow liquid; Powerful sulfureous aroma | |

| Record name | Diethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

217.00 °C. @ 760.00 mm Hg | |

| Record name | Diethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | Diethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.121-1.231 (20°) | |

| Record name | Diethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3600-24-6 | |

| Record name | Diethyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3600-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl trisulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trisulfide, diethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisulfide, diethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JO6C5I84O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Diethyl Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl trisulfide, a member of the organosulfur compound family, is characterized by a linear chain of three sulfur atoms flanked by two ethyl groups. This volatile, colorless to pale yellow liquid is recognized by its potent, sulfurous aroma reminiscent of garlic and onions.[1][2] While naturally occurring in plants of the Allium genus, such as garlic, it also finds application as a flavoring agent in the food industry.[3] Beyond its sensory characteristics, this compound and related organotrisulfides are of increasing interest to the scientific community for their potential biological activities, drawing parallels from the extensively studied diallyl trisulfide (DATS) found in garlic. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance, supported by visualizations of key signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (Ethyltrisulfanyl)ethane | [3] |

| Synonyms | Diethyl trisulphide, Ethyl trisulfide, 3,4,5-Trithiaheptane | [3] |

| CAS Number | 3600-24-6 | [3] |

| Molecular Formula | C4H10S3 | [3] |

| Molecular Weight | 154.32 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Powerful, sulfurous, garlic-like | [1][2] |

Table 2: Physical and Chemical Data

| Property | Value | Reference(s) |

| Density | 1.108 g/cm³ at 20 °C | [4] |

| Boiling Point | 217 °C at 760 mmHg | [3] |

| Melting Point | Not available | |

| Flash Point | 71.11 °C (160.00 °F) | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and non-polar solvents. | [1][4] |

| Refractive Index | 1.556-1.560 | [1] |

| Vapor Pressure | 0.168 mmHg at 25 °C (estimated) | [4] |

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectral characteristics based on available data for similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals for the methyl and methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

-

C-H stretching vibrations from the ethyl groups, typically in the range of 2850-3000 cm⁻¹.

-

C-H bending vibrations, expected around 1375 cm⁻¹ and 1450 cm⁻¹.

-

The S-S stretching vibration, which for trisulfides, typically appears in the region of 400-500 cm⁻¹.[6] The presence of multiple sulfur atoms can lead to complex vibrational modes in this region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Electron Ionization (EI): The molecular ion peak ([M]⁺) would be observed at m/z 154. Fragmentation would likely involve the cleavage of C-S and S-S bonds, leading to characteristic fragment ions. Common fragmentation pathways for organosulfur compounds include the loss of alkyl and sulfur fragments.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of symmetrical trisulfides involves the reaction of a thiol with a sulfur transfer reagent. The following protocol is adapted from a procedure for the synthesis of various trisulfides and can be applied to the preparation of this compound.[7]

Materials:

-

Ethanethiol

-

N,N'-Thiobisphthalimide (can be prepared from phthalimide and sulfur monochloride)[7]

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) (optional, may be required for less reactive thiols)

Procedure:

-

Dissolve 1.5 equivalents of N,N'-thiobisphthalimide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 1 equivalent of ethanethiol in anhydrous DCM.

-

Add the ethanethiol solution dropwise to the stirred solution of N,N'-thiobisphthalimide at room temperature.

-

The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

-

The purified product should be dried under high vacuum and characterized by NMR and mass spectrometry to confirm its identity and purity.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of this compound, which can be adapted from methods used for the analysis of similar volatile sulfur compounds in natural products like garlic.[8][9]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile sulfur compounds (e.g., HP-1, 5% phenyl methyl siloxane).[8]

GC Conditions (starting point, optimization may be required):

-

Injector Temperature: 200 °C[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min)[8]

-

Oven Temperature Program:

-

Injection Volume: 1.0 µL[8]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-300

-

Detector Temperature: 200 °C[8]

Sample Preparation:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetone or hexane).

-

For samples containing this compound (e.g., garlic oil extract), dilute the sample with the chosen solvent.

-

If necessary, add an internal standard for quantitative analysis.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify the this compound peak based on its retention time compared to the standard.

-

Confirm the identity by comparing the mass spectrum of the peak with the known mass spectrum of this compound.

-

For quantitative analysis, create a calibration curve using standard solutions of known concentrations.

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, the biological activities of the structurally similar diallyl trisulfide (DATS) have been extensively studied. DATS is a major bioactive component of garlic and is known for its anticancer, anti-inflammatory, and cardioprotective effects.[10][11][12] It is plausible that this compound may exhibit similar biological activities due to the shared trisulfide moiety, which is believed to be crucial for its biological function.

Anticancer Effects

DATS has been shown to inhibit the growth of various cancer cells by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis and metastasis.[1][11] These effects are mediated through the modulation of several key signaling pathways.

One of the primary mechanisms of DATS-induced apoptosis is the generation of reactive oxygen species (ROS) in cancer cells. This leads to the activation of the mitogen-activated protein kinase (MAPK) pathway and the transcription factor nuclear factor-kappa B (NF-κB), ultimately resulting in apoptosis.[13]

Anti-inflammatory Effects

DATS has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved, in part, by suppressing the NF-κB signaling pathway, a central regulator of inflammation.[10][14] By inhibiting NF-κB, DATS can reduce the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-8.[14]

Cardioprotective Effects

The cardioprotective effects of DATS are attributed to its antioxidant properties and its ability to modulate various signaling pathways involved in cardiac health. DATS has been shown to protect the heart from ischemia-reperfusion injury and to improve cardiac function.[12] One of the proposed mechanisms is the activation of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.

Conclusion

This compound is an organosulfur compound with well-defined chemical and physical properties. While its primary current application is as a flavoring agent, the growing body of research on structurally similar compounds like diallyl trisulfide suggests a potential for significant biological activity. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential therapeutic applications of this compound. Further research is warranted to elucidate the specific biological mechanisms of this compound and to explore its potential as a lead compound for the development of novel therapeutics.

References

- 1. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 2. Diallyl trisulfide inhibits estrogen receptor-α activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 3600-24-6 [thegoodscentscompany.com]

- 5. Diethyl disulfide(110-81-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 14. Diallyl trisulfide inhibits naphthalene-induced oxidative injury and the production of inflammatory responses in A549 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl Trisulfide (CAS No. 3600-24-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl trisulfide, with the CAS registry number 3600-24-6, is an organosulfur compound that plays a significant role in the flavor and aroma profiles of various foods. It is a volatile, colorless to pale yellow liquid characterized by a potent sulfurous, garlic-like, and onion-like odor.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological data, natural occurrence, and applications of this compound, along with relevant experimental methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀S₃ | [3][4] |

| Molecular Weight | 154.32 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Powerful sulfurous, garlic, and onion-like | [2] |

| Melting Point | -72.6 °C to -73 °C | [6] |

| Boiling Point | 204 °C to 218 °C | [1][6] |

| Density | 1.108 to 1.11 g/cm³ at 20 °C | [7] |

| Refractive Index | 1.556 - 1.570 at 20 °C | [1][6] |

| Flash Point | 71.11 °C to 87 °C | [3][6][7] |

| Solubility | Insoluble in water; Soluble in non-polar solvents and ethanol.[1] | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.945 (estimated) | [8] |

Toxicological Profile

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[9]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[9]

Due to the lack of specific LD50 data for this compound, the toxicological data for related compounds are often considered for risk assessment, though caution is advised. For instance, the oral LD50 for the related compound diethyl disulfide in rats is reported to be 2,030 mg/kg.

Natural Occurrence and Applications

Natural Occurrence

This compound is a naturally occurring volatile compound found in a variety of plants, contributing significantly to their characteristic aromas. It has been identified in:

-

Allium Species: A prominent component in garlic (Allium sativum) and onion (Allium cepa), contributing to their pungent aroma.[4][10]

-

Brassica Species: Found in vegetables like cabbage (Brassica oleracea).[4]

-

Other Foods: It has also been reported in boiled beef and durian fruit.

Applications

The primary application of this compound is in the food industry as a flavoring agent .[2] Its potent sulfurous notes are utilized to impart or enhance garlic, onion, and savory flavors in a wide range of food products.

Emerging research on related organotrisulfides, such as dimethyl trisulfide and diallyl trisulfide, suggests potential therapeutic applications . These compounds have been investigated for their efficacy as cyanide antidotes .[1] The proposed mechanism involves the donation of a sulfur atom to convert toxic cyanide into the less harmful thiocyanate. Furthermore, diallyl trisulfide, another related compound from garlic, has been studied for its anticancer properties .[8] While these findings are promising, it is crucial to note that this research has primarily focused on other trisulfides, and further investigation is needed to determine if this compound exhibits similar activities.

There is also an interest in the potential use of this compound in pest control , leveraging its strong odor as a repellent or attractant for certain insects.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not widely available in peer-reviewed literature. However, general methodologies for the synthesis of organic polysulfides and the isolation of volatile compounds from natural sources can be adapted.

Synthesis

A general approach for the synthesis of trisulfides involves the reaction of a thiol with a sulfur-transfer reagent. For this compound, this could conceptually involve the reaction of ethanethiol with a reagent like sulfur dichloride or by other methods involving the controlled oxidation of thiols. Specific reaction conditions, including stoichiometry, temperature, and catalysts, would need to be optimized.

Isolation and Analysis from Natural Sources

A common method for the isolation and analysis of volatile compounds like this compound from natural matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol Outline: Analysis of this compound in Onion using HS-SPME-GC-MS

-

Sample Preparation: A fresh onion sample is homogenized in a sealed vial. An internal standard may be added for quantitative analysis.

-

Headspace Extraction (HS-SPME): The vial is heated to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is then exposed to the headspace to adsorb the analytes.

-

Gas Chromatography (GC) Analysis: The SPME fiber is desorbed in the hot injection port of a gas chromatograph. The volatile compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to achieve separation of the different components.

-

Mass Spectrometry (MS) Detection: The separated compounds are introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 35-350).

-

Compound Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard or by matching the spectrum with a reference library (e.g., NIST).

Visualizations

The following diagram illustrates the general workflow for the analysis of this compound from a natural source using HS-SPME-GC-MS.

Conclusion

This compound is a key organosulfur compound with significant contributions to the flavor and aroma of many foods. While its primary application is as a flavoring agent, the potential therapeutic properties of related trisulfides suggest avenues for future research into the bioactivity of this compound. Further studies are needed to establish a comprehensive toxicological profile and to develop standardized protocols for its synthesis and isolation. The analytical methods outlined in this guide provide a foundation for researchers to quantify and study this important volatile compound.

References

- 1. fishersci.com [fishersci.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3600-24-6 Name: Diethyl trisulphide [xixisys.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Behavioural and physiological assessments of dimethyl trisulfide treatment for acute oral sodium cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental substantiation of the tentatively safe level of diethyl disulfide in the air of the working area and the atmospheric air of populated areas - Kucherskoy - Toxicological Review [rjraap.com]

- 6. cpchem.com [cpchem.com]

- 7. This compound | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

The Ubiquitous Presence of Diethyl Trisulfide in the Food Matrix: A Technical Deep Dive

For Immediate Release

[CITY, STATE] – [Date] – Diethyl trisulfide, a potent organosulfur compound, is a significant contributor to the characteristic flavor profiles of a wide array of foods, from the pungent notes of garlic and onions to the savory aroma of cooked meats. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its concentration in various foodstuffs, the methodologies for its analysis, and the biochemical pathways leading to its formation. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a key volatile component in numerous foods, contributing to their distinct aromas and flavors. It is particularly abundant in vegetables of the Allium genus, such as garlic (Allium sativum) and onion (Allium cepa), as well as in Brassica vegetables like cabbage and broccoli. Its presence is not limited to raw produce; it is also formed during the cooking of meat, where it contributes to the desirable savory and meaty notes.

While extensive quantitative data for many volatile compounds exists, specific concentrations of this compound are not as widely reported. However, analysis of related sulfur compounds provides a basis for understanding its relative abundance.

| Food Source | Compound | Concentration | Reference |

| Single Clove Garlic | Diallyl disulfide | 0.0296% | [1] |

| Single Clove Garlic | Diallyl trisulfide | 0.0093% | [1] |

| Clove Garlic | Diallyl disulfide | 0.0248% | [1] |

| Clove Garlic | Diallyl trisulfide | 0.0087% | [1] |

| Cooked Pork (from pigs fed a diet with Brussels sprouts) | Dimethyl trisulfide | Ratio of 1.9 compared to control diet | [2] |

Note: The table above primarily shows data for related trisulfides due to the limited availability of specific quantitative data for this compound. These values, however, indicate the potential for the presence and relative concentration of this compound in similar food matrices.

Experimental Protocols for Analysis

The analysis of this compound and other volatile sulfur compounds in food matrices is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely adopted sample preparation technique due to its simplicity, speed, and solvent-free nature.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Volatile Sulfur Compounds in Vegetables

This protocol is a generalized procedure based on validated methods for analyzing volatile sulfur compounds in vegetables.[3][4]

1. Sample Preparation:

-

Homogenize a representative sample of the food matrix (e.g., garlic, onion, cabbage).

-

Weigh a specific amount of the homogenate (e.g., 5 g) into a headspace vial.

-

For improved extraction efficiency, an internal standard can be added.

2. HS-SPME Procedure:

-

Place the vial in a temperature-controlled autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis:

-

Injector: Thermally desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode.

-

Column: Use a capillary column suitable for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantification: Use an external or internal standard calibration curve for quantification.

-

Formation Pathways of this compound

The formation of this compound in foods occurs through distinct biochemical and chemical pathways in plants and cooked meat.

In Allium and Brassica Vegetables: Enzymatic Formation

In plants of the Allium and Brassica genera, this compound is not present in intact tissues. It is formed upon tissue damage, such as cutting or crushing, which brings enzymes and their substrates into contact. The precursor to ethyl-containing sulfur compounds is S-ethyl-L-cysteine sulfoxide.

References

An In-depth Technical Guide to the Structure and Bonding Characteristics of Diethyl Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl trisulfide (C₄H₁₀S₃) is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by two ethyl groups. This molecule is of significant interest in various scientific domains, including flavor chemistry, environmental science, and pharmacology. Notably, this compound and its analogs are being investigated as potential cyanide antidotes, acting as sulfur donors to detoxify cyanide into the less harmful thiocyanate. This technical guide provides a comprehensive overview of the core structural and bonding characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its key chemical reactivity.

Molecular Structure and Bonding

Data Presentation: Structural and Bonding Parameters

The following tables summarize key quantitative data related to the structure and bonding of this compound and its analogs. The experimental values for diethyl disulfide are presented as a reliable proxy for this compound due to the similarity in their chemical structures.

| General Properties | Value | Reference |

| Molecular Formula | C₄H₁₀S₃ | [1][2] |

| Molecular Weight | 154.32 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 81-83 °C at 3 mmHg | [3] |

| Predicted Water Solubility | 0.46 g/L | [3] |

| Predicted logP | 2.45 | [3] |

| Experimental Bond Parameters (from Diethyl Disulfide) | Value | Reference |

| S-S Bond Length | 2.026(3) Å | [4][5] |

| C-S Bond Length | 1.825(4) Å | [4][5] |

| C-C Bond Length | 1.524(5) Å | [4][5] |

| C-S-S Bond Angle | 104.3(2)° | [4][5] |

| C-C-S Bond Angle | 109.5(3)° | [4][5] |

| C-S-S-C Dihedral Angle | 86(1)° | [4][5] |

| C-C-S-S Dihedral Angle | 70(1)° | [4][5] |

| Calculated Bond Parameters (General Trisulfanes) | Value | Reference |

| S-S Bond Length (in HSSSH) | 2.054 Å | [6] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound, compiled from established procedures for trisulfides and related organosulfur compounds.

Synthesis of this compound

A common method for the synthesis of symmetrical trisulfides involves the reaction of a thiol with sulfur dichloride (SCl₂).

Materials:

-

Ethanethiol (C₂H₅SH)

-

Sulfur dichloride (SCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Rotary evaporator

-

Flash chromatography setup (silica gel)

-

Hexane and ethyl acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanethiol (2.0 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sulfur dichloride (1.0 equivalent) in anhydrous dichloromethane to the stirred ethanethiol solution via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the this compound.

-

Collect the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a colorless to pale yellow oil.

Analytical Characterization

Instrumentation:

-

NMR spectrometer (e.g., Bruker, 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) as solvent

-

Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of CDCl₃ containing TMS.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. The expected signals for this compound are a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Two distinct signals are expected for the methyl and methylene carbons.

Data Processing:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and report the chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hz, and integration.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Helium as the carrier gas.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas Flow: 1 mL/min (constant flow).

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of this compound.

-

Examine the mass spectrum of the corresponding peak. The molecular ion peak [M]⁺ should be observed at m/z 154.

-

Analyze the fragmentation pattern to confirm the structure. Common fragments would include the loss of ethyl and sulfur moieties.

Key Chemical Reactivity: Cyanide Detoxification

A significant area of research for this compound is its role as a cyanide antidote. It acts as a sulfur donor, facilitating the conversion of toxic cyanide (CN⁻) to the much less toxic thiocyanate (SCN⁻). This reaction can be catalyzed by the enzyme rhodanese but can also proceed non-enzymatically.

Reaction Pathway Visualization

The following diagram illustrates the simplified reaction pathway for the detoxification of cyanide by this compound.

Caption: Cyanide detoxification by this compound.

This workflow demonstrates the transfer of a sulfur atom from this compound to cyanide, resulting in the formation of thiocyanate and diethyl disulfide. This process is crucial for mitigating the toxic effects of cyanide poisoning.

Conclusion

This technical guide has provided a detailed overview of the structural and bonding characteristics of this compound, along with comprehensive experimental protocols for its synthesis and analysis. The data presented, including structural parameters derived from analogous compounds and detailed analytical methodologies, offers a valuable resource for researchers in chemistry, pharmacology, and drug development. The visualized reaction pathway for cyanide detoxification highlights a key area of its current and future applications. Further experimental studies, particularly X-ray crystallographic analysis of this compound, would be beneficial to refine the structural data presented herein.

References

- 1. This compound | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trisulfide, diethyl [webbook.nist.gov]

- 3. Showing Compound this compound (FDB019137) - FooDB [foodb.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

Spectral Analysis of Diethyl Trisulfide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for diethyl trisulfide (C₄H₁₀S₃). Due to the limited availability of experimental nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in the public domain, this document presents a combination of experimental mass spectrometry (MS) data and computationally predicted NMR and IR spectral information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of organosulfur compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. The electron ionization (EI) mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The key quantitative data is summarized in the table below.

| m/z | Relative Intensity (%) | Assignment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 125 | 20 | [M - C₂H₅]⁺ |

| 93 | 40 | [M - C₂H₅S]⁺ |

| 64 | 80 | [S₂]⁺ |

| 61 | 50 | [C₂H₅S]⁺ |

| 29 | 60 | [C₂H₅]⁺ |

| Data sourced from NIST WebBook.[1] |

Experimental Protocol

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. A gaseous sample of this compound was introduced into the ion source, where it was bombarded with a beam of high-energy electrons (typically 70 eV). This process resulted in the formation of a positively charged molecular ion and various fragment ions. These ions were then accelerated into a mass analyzer, which separated them based on their mass-to-charge ratio. A detector recorded the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two chemically distinct types of protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.9 | Quartet | 4H | -S-S-CH₂- |

| ~ 1.4 | Triplet | 6H | -CH₃ |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound is expected to show two signals corresponding to the two types of carbon atoms.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 40 | -S-S-CH₂- |

| ~ 13 | -CH₃ |

Protocol for Computational NMR Prediction

The prediction of NMR spectra for this compound can be performed using various computational chemistry software packages. A general protocol involves the following steps:

-

Molecular Modeling : A 3D model of the this compound molecule is built.

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

NMR Chemical Shift Calculation : The magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method.

-

Referencing : The calculated shielding tensors are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2970 - 2850 | C-H stretch (alkane) | Strong |

| 1465 - 1450 | C-H bend (CH₂) | Medium |

| 1380 - 1370 | C-H bend (CH₃) | Medium |

| 700 - 600 | C-S stretch | Medium |

| 500 - 400 | S-S stretch | Weak |

Protocol for Computational IR Prediction

The vibrational frequencies of this compound can be predicted computationally using the following protocol:

-

Molecular Modeling and Geometry Optimization : As with NMR prediction, the first step is to build and optimize the 3D structure of the molecule.

-

Frequency Calculation : A frequency analysis is performed on the optimized geometry. This calculation provides the vibrational modes and their corresponding frequencies.

-

Scaling : The calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical scaling factor to provide a more accurate prediction.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound, integrating both experimental and computational approaches.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Diethyl Trisulfide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of diethyl trisulfide (C₄H₁₀S₃). Due to a notable scarcity of experimentally determined data for this specific compound, this document compiles and presents high-quality estimated values derived from established computational methods. It further outlines the standard experimental protocols employed for the determination of key thermochemical parameters for related organosulfur compounds, offering a methodological framework for future empirical studies. A key thermal decomposition pathway for dialkyl trisulfides—disproportionation—is also described and visualized. This guide is intended to serve as a foundational resource for researchers in chemistry, materials science, and pharmacology, enabling a better understanding of the energetic landscape of this compound.

Introduction

This compound is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by two ethyl groups. It is found in various natural sources and is of interest for its potential applications in flavor chemistry and as a reactive intermediate. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is critical for predicting its stability, reactivity, and behavior in chemical processes. This document aims to consolidate the available thermochemical data, detail relevant experimental and computational methodologies, and provide a clear visualization of its primary thermal decomposition pathway.

Thermochemical Data of this compound

The quantitative thermochemical data for this compound are sparse in the experimental literature. The values presented herein are predominantly derived from the Joback group-contribution method, a well-established estimation technique.[1][2]

Table 1: Estimated Molar Thermochemical Properties of this compound

| Property | Symbol | Value | Unit | Source & Method |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°gas | -0.28 | kJ/mol | Cheméo (Joback Method)[3][4] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | 82.16 | kJ/mol | Cheméo (Joback Method)[3][4] |

| Molar Enthalpy of Fusion | ΔfusH° | 18.51 | kJ/mol | Cheméo (Joback Method)[3][4] |

| Molar Enthalpy of Vaporization | ΔvapH° | 44.95 | kJ/mol | Cheméo (Joback Method)[3][4] |

| Normal Boiling Point | Tboil | 497.26 | K | Cheméo (Joback Method)[3][4] |

| Normal Melting Point | Tfus | 238.04 | K | Cheméo (Joback Method)[3][4] |

Table 2: Estimated Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound

The ideal gas heat capacity of this compound as a function of temperature has been estimated using the Joback method.[3]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source & Method |

| 497.26 | 216.75 | Cheméo (Joback Method)[3] |

| 537.75 | 227.03 | Cheméo (Joback Method)[3] |

| 578.24 | 236.83 | Cheméo (Joback Method)[3] |

| 618.73 | 246.12 | Cheméo (Joback Method)[3] |

| 659.22 | 254.89 | Cheméo (Joback Method)[3] |

| 699.70 | 263.12 | Cheméo (Joback Method)[3] |

| 740.19 | 270.79 | Cheméo (Joback Method)[3] |

Methodologies for Determination of Thermochemical Properties

While specific experimental data for this compound is lacking, this section details the standard methodologies used for determining the thermochemical properties of organic and organosulfur compounds.

Computational Methods: Group-Contribution Schemes

Group-contribution methods are a cornerstone for estimating the thermochemical properties of organic compounds in the absence of experimental data.

-

Joback Method: This method predicts thermophysical properties from molecular structure by dissecting the molecule into functional groups.[1][2] It assumes that each group's contribution is independent of its neighbors, making it a purely additive model. The Joback method can estimate a range of properties, including ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation.[1][5] The data presented in Tables 1 and 2 were derived using this method.

-

Benson Group Additivity: Developed by Sidney Benson, this method also calculates the heat of formation by summing the contributions of constituent atomic groups.[3][6] It is a more refined approach that considers the immediate neighbors of a central atom, offering higher accuracy for many compounds.[3] The method relies on a large database of experimentally determined heats of formation for various functional groups.[6]

Experimental Protocols

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion. For organosulfur compounds, this requires specialized equipment to handle the sulfur-containing combustion products.

-

Apparatus: A rotating-bomb calorimeter is the standard instrument for the combustion of sulfur-containing organic compounds.[7] This apparatus consists of a high-pressure stainless steel vessel (the "bomb") that can be rotated to ensure a uniform solution of the combustion products.

-

Procedure:

-

A precisely weighed sample of the compound (typically in a pellet or ampule form) is placed in a crucible within the bomb.

-

A small amount of water or a suitable absorbing solution is added to the bottom of the bomb to dissolve the gaseous sulfur oxides produced.

-

The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.[8]

-

The bomb is then submerged in a known quantity of water in a calorimeter jacket.

-

The sample is ignited electrically via a fuse wire.

-

The temperature change of the water in the calorimeter is meticulously recorded.

-

After combustion, the bomb is rotated to ensure all sulfur dioxide has been absorbed and oxidized to sulfuric acid in the aqueous solution.

-

The contents of the bomb are analyzed to determine the completeness of the combustion and to quantify any side products (e.g., nitric acid from residual nitrogen).

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[9][10]

-

-

Data Analysis: The enthalpy of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH) using the ideal gas law. The standard enthalpy of formation is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄(aq)).[10]

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.[11][12]

-

Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[12]

-

Procedure:

-

A baseline is established by running the DSC with two empty, hermetically sealed pans.

-

A standard material with a well-known heat capacity, such as sapphire, is placed in the sample pan, and the measurement is repeated under the same temperature program.

-

Finally, a precisely weighed sample of the substance of interest (e.g., this compound) is placed in the sample pan, and the measurement is performed again.

-

The sample is heated at a constant rate (e.g., 20 °C/min) through the desired temperature range.[11]

-

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material at a given temperature.[13]

Thermal Decomposition of this compound

Dialkyl trisulfides are known to undergo thermal decomposition. A primary pathway for this decomposition is disproportionation.

Disproportionation Reaction

Studies on the pyrolysis of short-chain dialkyl polysulfides have shown that dialkyl trisulfides can disproportionate into the corresponding dialkyl disulfide and dialkyl tetrasulfide.[14] This reaction represents a redistribution of the sulfur atoms.

Caption: Disproportionation of this compound.

This reaction is a key consideration in the high-temperature chemistry of this compound and related compounds. The resulting disulfide and tetrasulfide may then undergo further pyrolysis into smaller molecules.[14]

Conclusion

This technical guide has synthesized the available thermochemical information for this compound. While experimentally determined data remains a significant gap in the literature, the estimated values provided here offer a robust starting point for computational modeling and theoretical studies. The outlined experimental protocols for bomb calorimetry and differential scanning calorimetry serve as a methodological reference for future empirical investigations aimed at definitively characterizing the thermochemical properties of this compound. The visualization of the disproportionation pathway provides clarity on a fundamental aspect of its thermal chemistry. It is hoped that this guide will be a valuable resource for researchers and stimulate further experimental work in this area.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 10. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]

- 14. syxbsyjg.com [syxbsyjg.com]

A Comprehensive Technical Guide to the Solubility of Diethyl Trisulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of diethyl trisulfide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative information, presents quantitative data for the closely related compound dimethyl trisulfide for reference, and offers a standardized experimental protocol for the precise determination of this compound solubility.

Introduction to this compound

This compound (C₄H₁₀S₃) is an organosulfur compound characterized by a trisulfide linkage flanked by two ethyl groups. It is a component of interest in various fields, including flavor and fragrance chemistry, and has potential applications in biological and pharmaceutical research. A thorough understanding of its solubility in organic solvents is fundamental for its effective use in experimental and developmental settings, enabling appropriate solvent selection for synthesis, purification, formulation, and analytical characterization.

Solubility of this compound: A Qualitative and Comparative Overview

Precise quantitative solubility data for this compound in common organic solvents is not extensively documented. However, qualitative descriptions and data from analogous compounds provide valuable insights into its solubility profile.

Qualitative Solubility of this compound

Available information indicates that this compound is generally soluble in non-polar organic solvents and alcohols. It is reported to be insoluble in water[1].

Table 1: Qualitative Solubility of this compound in Select Solvents

| Solvent | Solubility | Reference(s) |

| Ethanol | Soluble | [1] |

| Non-polar solvents | Soluble | [1] |

| Methanol | Soluble* | [2] |

| Water | Insoluble | [1][3] |

*Implied by the availability of a mixed solution standard.

Comparative Quantitative Solubility: Dimethyl Trisulfide

To provide a quantitative perspective, the solubility of dimethyl trisulfide, a closely related and structurally similar compound, is presented below. These values can serve as a useful estimation for the solubility of this compound.

Table 2: Quantitative Solubility of Dimethyl Trisulfide

| Solvent | Solubility | Molar Concentration (mM) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 792.02 | [4][5] |

| Water | 1 mg/mL | 7.92 | [4][5] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent of choice, based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Principle: An excess amount of the solute (this compound) is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Apparatus and Reagents:

-

Analytical balance (accuracy ± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

-

This compound (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An amount visibly greater than what is expected to dissolve should be used.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved this compound does not increase further.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker.

-

Allow the vial to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains scarce, qualitative reports and comparative data for analogous compounds suggest good solubility in alcohols and non-polar solvents, and poor solubility in water. For research and development purposes requiring precise solubility values, the provided standardized shake-flask protocol offers a reliable method for their determination. The generation of such data will be invaluable for the scientific community, enabling more precise and effective utilization of this compound in various applications.

References

- 1. This compound | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl disulfide and this compound mixed solution in methanol standard substance [chemicalbook.com]

- 3. Showing Compound this compound (FDB019137) - FooDB [foodb.ca]

- 4. Dimethyl Trisulfide | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

Diethyl Trisulfide: A Comprehensive Technical Guide on its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl trisulfide, a volatile organosulfur compound, is a key contributor to the characteristic aroma of Allium species such as garlic and onions. While its presence in nature has been known for some time, its specific biological activities and therapeutic potential are areas of growing interest, largely informed by the extensive research on its close analogue, diallyl trisulfide (DATS). This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and known biological activities of this compound, with a focus on its potential modulation of key cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry by presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions.

Introduction

Organosulfur compounds derived from natural sources have long been recognized for their diverse biological activities.[1] this compound (C₄H₁₀S₃) is an organic trisulfide that has been identified in various Allium species.[2] It is a colorless to pale yellow liquid with a potent, sulfurous odor. While much of the research in this area has focused on the related compound diallyl trisulfide (DATS), the structural similarities suggest that this compound may possess comparable biological properties, including anticancer, anti-inflammatory, and antioxidant effects.[3] Understanding the chemistry and biological impact of this compound is crucial for exploring its potential as a therapeutic agent.

Discovery and History

The history of polysulfides dates back to ancient times, with early preparations of "liver of sulfur" (a mixture of potassium polysulfides) used for medicinal purposes.[4] The systematic study of organic polysulfides began in the 19th and early 20th centuries with the development of synthetic organic chemistry.[5] While specific details on the first isolation or synthesis of this compound are not well-documented in easily accessible historical records, the foundational work on polysulfide chemistry was laid by chemists like Carl Loewig in the 1830s and 1840s.[5] The identification of this compound as a natural product is linked to the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allowed for the characterization of volatile compounds in food and plants.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀S₃ | |

| Molecular Weight | 154.32 g/mol | |

| CAS Number | 3600-24-6 | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Powerful sulfurous aroma | |

| Boiling Point | 217 °C at 760 mmHg | [8] |

| Density | 1.101 - 1.111 g/cm³ at 20 °C | [8] |

| Refractive Index | 1.556 - 1.560 at 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Flash Point | 71.11 °C (160.00 °F) | [8] |

Synthesis of this compound

Several methods can be employed for the synthesis of symmetrical trisulfides like this compound. One common approach involves the reaction of a thiol with a sulfur transfer reagent. Another established method is the reaction of an alkyl halide with a polysulfide salt.

Experimental Protocol: Synthesis from Sodium Thiosulfate (Bunte Salt Method)

This protocol describes a plausible synthesis of this compound from ethyl bromide via the formation of an S-ethyl thiosulfate sodium salt (Bunte salt), followed by reaction with sodium sulfide.

Materials:

-

Ethyl bromide (EtBr)

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of S-Ethyl Thiosulfate Sodium Salt (Bunte Salt) [9]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiosulfate pentahydrate (1.3 equivalents) in a 30% ethanol-water mixture.

-

To the stirred solution, add ethyl bromide (1.0 equivalent).

-

Heat the mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude Bunte salt solution is used directly in the next step.

Step 2: Synthesis of this compound [9]

-

In a separate flask, prepare a solution of sodium sulfide nonahydrate (0.5 equivalents) in water.

-

Cool the crude Bunte salt solution from Step 1 to 0 °C in an ice bath.

-

Slowly add the sodium sulfide solution dropwise to the stirred Bunte salt solution. A white precipitate may form.

-

Continue stirring the reaction mixture at 0 °C for the required duration (typically several hours), monitoring the reaction progress by TLC.

-

After the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization:

The final product should be characterized by:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.[6]

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of this compound is limited. However, the extensive research on the structurally similar diallyl trisulfide (DATS) provides a strong basis for predicting its potential biological effects.

Anticancer Activity

DATS has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.[10] The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Table 2: Anticancer Activity of Diallyl Trisulfide (DATS) in various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| BGC-823 | Gastric Cancer | 115.2 | 24 | [11] |

| MDA-MB-231 | Breast Cancer | ~100 | 24 | [2] |

| A549 | Lung Cancer | ~300 | 24 | [2] |

It is hypothesized that this compound may exhibit similar cytotoxic effects on cancer cells.

Anti-inflammatory Activity

DATS has demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.[12][13] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[12]

Antioxidant Activity

The antioxidant properties of DATS are well-documented.[2] It can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[2] This activity is crucial in protecting cells from oxidative damage, which is implicated in numerous chronic diseases.

Modulation of Cellular Signaling Pathways

The biological activities of organosulfur compounds are often attributed to their ability to modulate critical cellular signaling pathways. Based on studies of DATS, this compound is likely to affect the following pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. DATS has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[14][15][16][17]

References

- 1. Gene Expression Changes by Diallyl Trisulfide Administration in Chemically-induced Mammary Tumors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Di- and polysulfide polymers: Early investigations and industrial applications - American Chemical Society [acs.digitellinc.com]

- 6. This compound | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trisulfide, diethyl [webbook.nist.gov]

- 8. WO1996000241A1 - Process for the preparation of peptide trisulfides - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Anticancer effects of diallyl trisulfide derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diallyl trisulfide suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diallyl trisulfide inhibits naphthalene-induced oxidative injury and the production of inflammatory responses in A549 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Diallyl trisulfide suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diallyl trisulfide inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diallyl trisulfide induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Effect of diallyl trisulfide on tumor necrosis factor-alpha expression and nuclear factor-KappaB activity in mice with acute lung injury induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Sensory and Physical Characteristics of Diethyl Trisulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl trisulfide, a volatile organosulfur compound, is a significant contributor to the aroma profile of various natural products and processed foods. Its high volatility and potent, characteristic odor make it a molecule of great interest in the fields of flavor chemistry, sensory science, and toxicology. This technical guide provides an in-depth analysis of the volatility and odor profile of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying biochemical pathways of its perception.

Volatility Profile

The volatility of a compound is a critical determinant of its presence in the headspace of a substance and its subsequent interaction with olfactory receptors. The volatility of this compound is characterized by its boiling point and vapor pressure.

Quantitative Volatility Data

| Property | Value | Conditions |

| Boiling Point | 217.0 °C | @ 760.00 mm Hg[1] |

| 82 °C | @ 10 Torr | |

| Vapor Pressure | 0.168 mmHg | @ 25 °C (estimated)[2] |

Experimental Protocols for Volatility Determination

Standardized methods are crucial for the accurate and reproducible determination of a compound's volatility. The following are summaries of relevant ASTM International protocols.

1. Boiling Point Determination (ASTM D1078, ASTM E133):

This method involves the distillation of the sample under controlled conditions.

-

Apparatus: A distillation flask, condenser, and a calibrated thermometer or temperature probe.

-

Procedure: A specified volume of this compound is placed in the distillation flask. Heat is applied, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For substances like this compound that may decompose at their atmospheric boiling point, distillation under reduced pressure (vacuum distillation) is employed, and the boiling point at that pressure is reported.

2. Vapor Pressure Determination by Reid Method (ASTM D323):

This method is suitable for volatile, low-viscosity liquids.

-

Apparatus: A two-part apparatus consisting of a liquid chamber and a vapor chamber.

-